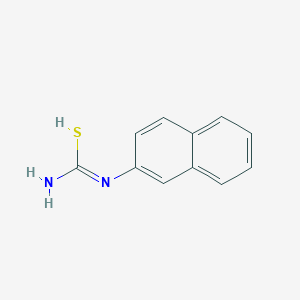

N'-naphthalen-2-ylcarbamimidothioic acid

Beschreibung

N'-Naphthalen-2-ylcarbamimidothioic acid is a thiourea derivative characterized by a naphthalene-2-yl group linked to a carbamimidothioic acid moiety (NH-C(=S)-NH$_2$). For instance, derivatives of naphthalene-1-yl and naphthalene-2-yl carbamimidoyl groups are synthesized via reactions involving naphthol precursors, NaOH, and functionalization steps in solvents like DMF . The compound’s structural confirmation likely relies on IR and $^1$H NMR spectroscopy, similar to procedures described for naphtho[1,2-b]pyrazole derivatives in . Its physicochemical properties (e.g., solubility in polar aprotic solvents, thermal stability) can be inferred from related compounds, though specific data are absent in the evidence.

Eigenschaften

IUPAC Name |

N'-naphthalen-2-ylcarbamimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c12-11(14)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGVEGFEGJLZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N=C(N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)N=C(N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Succinimidyl S-Acetylthioglycolate is synthesized through the reaction of N-hydroxysuccinimide with S-acetylthioacetic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the N-hydroxysuccinimide and the S-acetylthioacetic acid .

Industrial Production Methods

Industrial production of N-Succinimidyl S-Acetylthioglycolate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

N-Succinimidyl S-Acetylthioglycolate primarily undergoes substitution reactions. It reacts with primary amines to introduce protected sulfhydryl groups into biomolecules .

Common Reagents and Conditions

The common reagents used in these reactions include primary amines and solvents such as acetonitrile, dimethylformamide (DMF), chloroform, and ethyl acetate. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Major Products Formed

The major products formed from the reaction of N-Succinimidyl S-Acetylthioglycolate with primary amines are biomolecules with protected sulfhydryl groups. These modified biomolecules can then be used in various bioconjugation applications .

Wissenschaftliche Forschungsanwendungen

N-Succinimidyl S-Acetylthioglycolate has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of modified biomolecules for various chemical studies.

Biology: It is employed in the modification of proteins and peptides for studying biological processes.

Medicine: It is used in the development of targeted drug delivery systems and diagnostic tools.

Industry: It is utilized in the production of bioconjugates for various industrial applications

Wirkmechanismus

The mechanism of action of N-Succinimidyl S-Acetylthioglycolate involves the formation of a covalent bond between the N-hydroxysuccinimide ester and the primary amine group of the target biomolecule. This reaction introduces a protected sulfhydryl group into the biomolecule, which can then be used for further bioconjugation reactions .

Vergleich Mit ähnlichen Verbindungen

(a) N-Carbamimidoyl Derivatives

describes N-carbamimidoyl-substituted naphthalene derivatives (e.g., compound 3 in the synthesis pathway). These lack the thioamide (-C(=S)-) group present in the target compound, instead featuring an imino (-C(=NH)-) group. For example, thioamide groups exhibit stronger lipophilicity and metal-binding affinity compared to imino groups, which may enhance membrane permeability or enzyme inhibition .

(b) Carboxamide Derivatives

N-[2-(Dimethylamino)cyclohexyl]-N-methyl-naphthalene-2-carboxamide () replaces the thiourea group with a carboxamide (-C(=O)-NH-). Carboxamides generally display higher polarity and lower metabolic stability than thioureas due to reduced resistance to hydrolysis. Analytical methods like LC-QTOF-MS, as used for carboxamide derivatives, may also apply to the target compound but require optimization for sulfur-containing analogs .

(c) Ethanediamide Derivatives

N-{2-[(1H-Indol-2-ylcarbonyl)amino]ethyl}-N'-(naphthalen-1-yl)ethanediamide () features an ethanediamide linker. This structure introduces additional hydrogen-bonding sites and conformational rigidity, contrasting with the simpler thiourea backbone of the target compound. Such differences influence pharmacokinetic profiles, with ethanediamides often showing prolonged half-lives but reduced synthetic yields .

Regiochemical Effects (Naphthalen-1-yl vs. Naphthalen-2-yl)

The position of the naphthalene substituent significantly impacts molecular interactions. For example:

- Naphthalen-2-yl : The target compound’s 2-yl configuration allows better π-π stacking with hydrophobic enzyme pockets, a feature critical in drug design .

Data Table: Comparative Analysis of Naphthalene Derivatives

Key Research Findings

- Biological Activity : Thiourea derivatives (like the target compound) often exhibit enhanced antimicrobial and anticancer activity compared to oxygen-containing analogs, attributed to sulfur’s redox activity and metal chelation .

- Synthetic Challenges : Thioureas require stringent anhydrous conditions during synthesis to avoid hydrolysis, unlike carboxamides .

- Regulatory Considerations : Positional isomers (1-yl vs. 2-yl) may require distinct regulatory approvals due to divergent toxicological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.